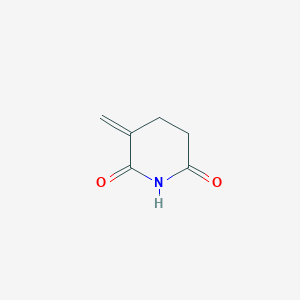
2-Methylene glutarimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methylene glutarimide is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a derivative of glutarimide, a cyclic amide that has been used in various industrial and pharmaceutical applications. The unique structure of 2-Methylene glutarimide makes it an attractive candidate for scientific research, as it has the potential to be used in a wide range of applications.
Scientific Research Applications
Antibiotic Development
2-Methylene glutarimide derivatives have shown significant potential in the development of new antibiotics. Compounds such as 9-methylstreptimidone, which contain the glutarimide moiety, exhibit strong inhibitory activity against various fungi and bacteria . These compounds are particularly effective against yeasts and filamentous fungi, making them valuable in the fight against fungal infections.
Anticancer Agents
Research has indicated that 2-Methylene glutarimide derivatives can be potent anticancer agents. For instance, certain glutarimide-containing compounds have demonstrated the ability to induce apoptosis in cancer cells, including adult T-cell leukemia cells . This makes them promising candidates for the development of new cancer therapies.
Anti-inflammatory Applications
2-Methylene glutarimide derivatives have been found to possess anti-inflammatory properties. Studies have shown that these compounds can inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in stimulated cells . This suggests their potential use in treating inflammatory diseases and conditions.
Antifungal Agents
The antifungal properties of 2-Methylene glutarimide derivatives are well-documented. Compounds like cycloheximide, which contain the glutarimide moiety, are known to inhibit protein synthesis in fungi by targeting the 60S ribosomal subunit . This makes them effective in controlling fungal growth and infections, with applications in agriculture and medicine.
Biosynthetic Pathway Studies
2-Methylene glutarimide is also valuable in the study of biosynthetic pathways. The unique structure of the glutarimide moiety allows researchers to explore the biosynthesis of complex polyketides and other secondary metabolites . This can lead to the discovery of new bioactive compounds and enhance our understanding of microbial metabolism.
Genomic Mining
The presence of the glutarimide moiety in various natural products has made 2-Methylene glutarimide a target for genomic mining. Researchers use genomic data to identify and isolate new glutarimide-containing compounds from different microbial strains . This approach can accelerate the discovery of novel bioactive molecules with potential therapeutic applications.
properties
IUPAC Name |
3-methylidenepiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-5(8)7-6(4)9/h1-3H2,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFERQCSBWBFDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylidenepiperidine-2,6-dione | |
CAS RN |
34573-74-5 |
Source


|
| Record name | 3-methylidenepiperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

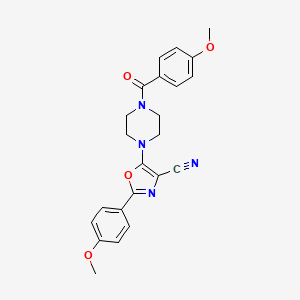
![4-[[3-[(4-Methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2627973.png)
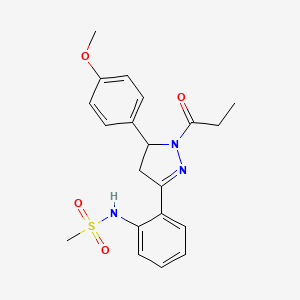
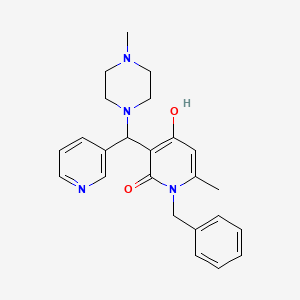

![(3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide](/img/structure/B2627978.png)
![4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2627980.png)

![(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate](/img/structure/B2627985.png)
![N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2627989.png)


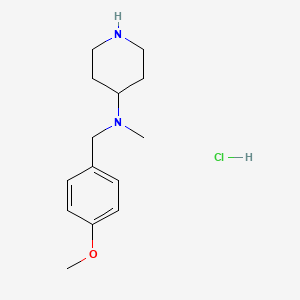
![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)